4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines a pyrrole ring with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with a thiazole derivative. One common method involves the use of sulfamic acid as a catalyst. The reaction is carried out by stirring a mixture of the appropriate aniline and 2,5-hexanedione at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, with potential modifications to optimize yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-tuberculosis agent.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrvinium: An anthelmintic agent with a similar pyrrole structure, used for the treatment of pinworm infestations.
Fluorinated pyrrole derivatives: These compounds have shown antimicrobial and anti-tuberculosis activity.
Uniqueness
4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is unique due to its combination of a pyrrole and thiazole ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H15N3S/c1-10-8-13(14-9-19-15(16)17-14)11(2)18(10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,17) |
InChI Key |
COMIFAFOSRUICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=CSC(=N3)N |
Origin of Product |
United States |
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